molecular formula C15H15FN2O4 B2617274 ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242808-71-4

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

Cat. No.: B2617274
CAS No.: 1242808-71-4
M. Wt: 306.293
InChI Key: SSLSDSVTVIXYGH-UHFFFAOYSA-N
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Description

Ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate can be compared with other pyrimidine derivatives, such as:

  • Ethyl [3-(4-chlorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate
  • Ethyl [3-(3-bromophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

These compounds share similar core structures but differ in the substituents on the phenyl ring

Properties

IUPAC Name

ethyl 2-[3-(3-fluorophenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-3-22-14(20)9-17-13(19)7-10(2)18(15(17)21)12-6-4-5-11(16)8-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLSDSVTVIXYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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